Cas no 28033-03-6 (Methyl 2-amino-5-nitroisonicotinate)

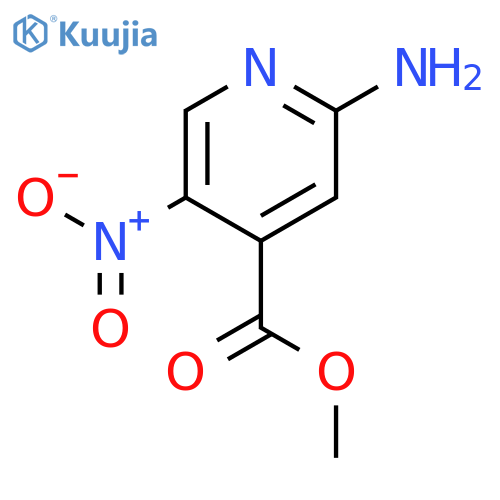

28033-03-6 structure

商品名:Methyl 2-amino-5-nitroisonicotinate

Methyl 2-amino-5-nitroisonicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-amino-5-nitroisonicotinate

- Methyl 2-amino-5-nitroisonicotite

- methyl 2-amino-5-nitropyridine-4-carboxylate

- SB53337

- G10979

- DTXSID30443704

- 28033-03-6

- 2-Amino-5-nitroisonicotinic acid methyl ester

- DA-33032

- Methyl2-amino-5-nitroisonicotinate

- AKOS016006575

-

- インチ: InChI=1S/C7H7N3O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3,(H2,8,9)

- InChIKey: LYOFHNCZHGBIAM-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC(=N)NC=C1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 197.04365571g/mol

- どういたいしつりょう: 197.04365571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 111Ų

Methyl 2-amino-5-nitroisonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM177343-1g |

methyl 2-amino-5-nitroisonicotinate |

28033-03-6 | 95% | 1g |

$580 | 2021-08-05 | |

| Alichem | A029206396-1g |

Methyl 2-amino-5-nitroisonicotinate |

28033-03-6 | 95% | 1g |

$510.00 | 2023-09-02 | |

| Aaron | AR00CFBC-100mg |

Methyl 2-aMino-5-nitroisonicotinate |

28033-03-6 | 98% | 100mg |

$81.00 | 2023-12-15 | |

| 1PlusChem | 1P00CF30-250mg |

Methyl 2-aMino-5-nitroisonicotinate |

28033-03-6 | 98% | 250mg |

$163.00 | 2023-12-17 | |

| Chemenu | CM177343-1g |

methyl 2-amino-5-nitroisonicotinate |

28033-03-6 | 95% | 1g |

$580 | 2022-06-11 | |

| Aaron | AR00CFBC-250mg |

Methyl 2-aMino-5-nitroisonicotinate |

28033-03-6 | 98% | 250mg |

$135.00 | 2023-12-15 | |

| 1PlusChem | 1P00CF30-100mg |

Methyl 2-aMino-5-nitroisonicotinate |

28033-03-6 | 98% | 100mg |

$106.00 | 2023-12-17 |

Methyl 2-amino-5-nitroisonicotinate 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

28033-03-6 (Methyl 2-amino-5-nitroisonicotinate) 関連製品

- 84487-09-2(2-Amino-5-nitroisonicotinic acid)

- 103698-10-8(Methyl 3-nitroisonicotinate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

atkchemica

(CAS:28033-03-6)Methyl 2-amino-5-nitroisonicotinate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ